molecular formula C14H17BN2O3 B6335695 4-(1,2,4-Oxadiazol-3-yl)phenylboronic acid, pinacol ester CAS No. 2096341-96-5

4-(1,2,4-Oxadiazol-3-yl)phenylboronic acid, pinacol ester

Cat. No.: B6335695
CAS No.: 2096341-96-5
M. Wt: 272.11 g/mol
InChI Key: YBCZHEQZXRKKBP-UHFFFAOYSA-N
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Description

4-(1,2,4-Oxadiazol-3-yl)phenylboronic acid, pinacol ester is a useful research compound. Its molecular formula is C14H17BN2O3 and its molecular weight is 272.11 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 272.1332226 g/mol and the complexity rating of the compound is 340. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

Phenylboronic acid pinacol ester, a related compound, is generally used in metal-catalyzed c-c bond formation reactions like the suzuki–miyaura reaction .

Mode of Action

It can be inferred from the related compound, phenylboronic acid pinacol ester, which is used in the suzuki–miyaura reaction . This reaction involves the coupling of an organoboron compound (like our compound of interest) with a halide or pseudo-halide using a palladium catalyst .

Biochemical Pathways

The suzuki–miyaura reaction, in which similar compounds participate, is a key process in organic synthesis, allowing for the formation of carbon-carbon bonds . This can potentially affect various biochemical pathways depending on the specific context of the reaction.

Pharmacokinetics

It’s important to note that the rate of hydrolysis of phenylboronic pinacol esters is considerably accelerated at physiological ph . This could potentially impact the bioavailability of the compound in biological systems.

Result of Action

The suzuki–miyaura reaction, which this compound may participate in, results in the formation of carbon-carbon bonds . This could potentially lead to the synthesis of various organic compounds with diverse biological effects.

Action Environment

The action of this compound can be influenced by environmental factors such as pH. For instance, the rate of hydrolysis of phenylboronic pinacol esters is considerably accelerated at physiological pH . This suggests that the compound’s action, efficacy, and stability could be significantly influenced by the pH of its environment.

Properties

IUPAC Name

3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BN2O3/c1-13(2)14(3,4)20-15(19-13)11-7-5-10(6-8-11)12-16-9-18-17-12/h5-9H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBCZHEQZXRKKBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=NOC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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